Hexaphenyldisiloxane

Catalog No.
S1534992
CAS No.
1829-40-9
M.F
C36H30OSi2
M. Wt
534.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaphenyldisiloxane

CAS Number

1829-40-9

Product Name

Hexaphenyldisiloxane

IUPAC Name

triphenyl(triphenylsilyloxy)silane

Molecular Formula

C36H30OSi2

Molecular Weight

534.8 g/mol

InChI

InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H

InChI Key

IVZTVZJLMIHPEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
  • Precursor for Silicon Carbide (SiC) Ceramics: HPDS can be thermally decomposed to form SiC, a valuable material with high thermal conductivity and mechanical strength. Researchers are investigating its use as a precursor for producing SiC films and powders for applications in high-temperature electronics and wear-resistant coatings [].

Hexaphenyldisiloxane is an organosilicon compound with the chemical formula (C6H5)6Si2O(C_6H_5)_6Si_2O. It consists of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to three phenyl groups. This unique structure imparts distinct properties to hexaphenyldisiloxane, including its high thermal stability and low volatility, making it suitable for various applications in materials science and catalysis. The compound is typically a colorless solid at room temperature, with a melting point of approximately 226 °C .

Hexaphenyldisiloxane itself does not have a known biological mechanism of action. It is primarily used as a model compound for studying the behavior of siloxane bonds.

Safety Concerns:

Hexaphenyldisiloxane is not classified as a hazardous material according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) []. However, as with any laboratory chemical, it is recommended to handle it with care and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

, particularly in catalysis. Notably, it has been shown to enhance the yields of pyrite (FeS2FeS_2) in metathesis reactions when used as a catalyst at elevated temperatures (around 150 °C). The presence of hexaphenyldisiloxane alters the reaction pathway by coordinating with iron chloride species, facilitating the formation of transient intermediates that would otherwise be difficult to achieve .

In addition to its catalytic role, hexaphenyldisiloxane can undergo hydrolysis and condensation reactions, leading to the formation of silanol groups. These reactions are significant in the synthesis of siloxane polymers and other organosilicon compounds .

Hexaphenyldisiloxane can be synthesized through several methods:

  • Hydrosilylation: This method involves reacting triphenylsilane with a silanol precursor in the presence of a catalyst, typically using aqueous alkali.
  • Dehydrative Coupling: The reaction between silanols leads to the formation of disiloxanes through the elimination of water.
  • Condensation Reactions: Similar to other siloxanes, hexaphenyldisiloxane can be produced by condensing silanol groups under controlled conditions .

These methods allow for variations in the substituents on silicon, which can modify the properties of the resulting compound.

Hexaphenyldisiloxane has several key applications:

  • Catalysis: It is used as a catalyst in inorganic synthesis, particularly in reactions that require precise control over reaction pathways.
  • Material Science: Due to its thermal stability and mechanical properties, it is utilized in the formulation of high-performance materials such as elastomers and coatings.
  • Silicone Polymers: It serves as an intermediate in the synthesis of more complex silicone-based materials used in various industrial applications .

Interaction studies involving hexaphenyldisiloxane focus primarily on its catalytic behavior and its interactions with metal halides during metathesis reactions. Research indicates that the polar Si–O functional group plays a crucial role in coordinating with metal species, thus influencing reaction mechanisms and product yields. Further exploration into these interactions could provide insights into optimizing catalytic processes involving this compound .

Hexaphenyldisiloxane is part of a broader class of siloxanes that exhibit varying properties based on their substituents. Here are some similar compounds:

Compound NameFormulaKey Characteristics
Hexamethyldisiloxane(C6H18Si2O)(C_6H_{18}Si_2O)Commonly used in cosmetics; lower thermal stability than hexaphenyldisiloxane.
Trimethylsiloxy-terminated(C3H9OSi)(C_3H_9OSi)Used in silicone polymers; exhibits different mechanical properties.
Octamethylcyclotetrasiloxane(C8H24O4Si4)(C_8H_{24}O_4Si_4)Cyclic siloxane; used in high-performance materials; different structural configuration.

Uniqueness: Hexaphenyldisiloxane stands out due to its aromatic character provided by phenyl groups, which enhances its thermal stability and mechanical properties compared to aliphatic siloxanes like hexamethyldisiloxane. This unique structure allows for specific catalytic applications that are not achievable with other siloxanes .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1829-40-9

Wikipedia

Disiloxane, hexaphenyl-

General Manufacturing Information

Disiloxane, 1,1,1,3,3,3-hexaphenyl-: ACTIVE

Dates

Modify: 2023-08-15

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